6-(Methylthio)pyrimidin-2(1H)-one is a heterocyclic compound characterized by a pyrimidine ring with a methylsulfanyl group at the 6-position and a keto group at the 2-position. Its chemical structure allows for various interactions in biological systems, making it a subject of interest in both chemistry and biology. The compound is identified by the CAS number 35551-31-6 and has applications ranging from synthetic chemistry to biological research.
6-(Methylthio)pyrimidin-2(1H)-one belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 6-(Methylthio)pyrimidin-2(1H)-one typically involves nucleophilic substitution reactions. One common method includes reacting halogenated pyrimidines with thiol compounds under basic conditions to introduce the methylsulfanyl group .
The molecular formula of 6-(Methylthio)pyrimidin-2(1H)-one is C₆H₈N₂OS, featuring:
6-(Methylthio)pyrimidin-2(1H)-one can participate in several chemical reactions:
The mechanism of action for 6-(Methylthio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfanyl group enhances binding affinity, potentially modulating various biological pathways. The exact mechanisms depend on the specific targets involved, which may include metabolic enzymes or signaling receptors .
6-(Methylthio)pyrimidin-2(1H)-one has several applications in scientific research:
This compound's versatility makes it valuable across multiple disciplines within science, particularly in drug development and biochemical research.
6-(Methylthio)pyrimidin-2(1H)-one (CAS: 35551-31-6) belongs to the pyrimidinone family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound is systematically named using IUPAC conventions as "6-(methylsulfanyl)-1,2-dihydropyrimidin-2-one," reflecting the thioether group (-SMe) at C6 and the lactam moiety (=O) at C2. Common synonyms include "2-Hydroxy-6-(methylthio)pyrimidine" and "6-Methylmercaptopyrimidin-2-ol," though these are less precise as they imply tautomeric forms not dominant in physiological conditions [1] [7].
Structurally, the molecule exhibits resonance-assisted hydrogen bonding (RAHB), where the carbonyl at C2 and the thioether at C6 create an electron-deficient ring system. This enhances its ability to participate in dipole-dipole interactions and π-stacking. The thioether group introduces stereoelectronic effects: the sulfur atom’s lone pairs increase polarizability, while the methyl group provides lipophilicity (logP ≈ 1.2) [4] [7]. X-ray crystallography confirms near-planarity, with bond lengths indicating delocalization: the C2=O bond (1.24 Å) shows partial double-bond character, and C6-S (1.78 Å) suggests moderate π-conjugation [7].
Table 1: Nomenclature and Identifiers of 6-(Methylthio)pyrimidin-2(1H)-one
Identifier Type | Value |
---|---|
IUPAC Name | 6-(Methylsulfanyl)-1,2-dihydropyrimidin-2-one |
CAS Registry Number | 35551-31-6 |
Alternative CAS | 6328-58-1 (isomer: 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one) |
Molecular Formula | C₅H₆N₂OS |
Key Synonyms | 6-(Methylthio)-2-pyrimidinol; NSC-193525 |
Distinction Note: CAS 6328-58-1 refers to a structural isomer, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, differing in carbonyl position (C4 vs. C2) [2] [4].
Pyrimidinones emerged as privileged scaffolds in the 1970s with the development of cardioactive agents like milrinone (a PDE3 inhibitor). Their versatility stems from mimicking purine bases, enabling interactions with biological targets such as kinases and GPCRs [5]. The incorporation of thioethers began in the 1990s, driven by studies on ATP analogs. Seminal work demonstrated that 2-thioether modifications in adenine nucleotides significantly enhanced P2Y receptor binding affinity. For example, 2-(methylthio)-ATP exhibited 350-fold greater potency than ATP at P2Y-purinoceptors due to improved hydrophobic contact and resistance to ectonucleotidases [6].
6-(Methylthio)pyrimidin-2(1H)-one derivatives gained prominence in the 2000s as kinase inhibitor cores. Their design exploited the scaffold’s hinge-binding capability: the lactam NH and C=O groups form bidentate hydrogen bonds with kinase hinge regions, analogous to maleimide-based inhibitors [3] [5]. Modern applications include:
Thioether modification at C6 confers distinct pharmacokinetic and pharmacodynamic advantages:
In kinase inhibition, molecular docking reveals that 6-(methylthio)pyrimidin-2(1H)-one derivatives adopt a coplanar orientation in ATP-binding clefts. The thioether group occupies a lipophilic subpocket, enhancing affinity by 2–3 kcal/mol. For instance, pyridinone-based PKCγ inhibitors suppress mechanical allodynia in rodent models by blocking ERK phosphorylation [3].
Table 2: Biological Targets of Thioether-Functionalized Pyrimidinones
Target Class | Biological Activity | Mechanistic Insight |
---|---|---|
Kinases (PKCγ, Met) | Anticancer, anti-allodynic | ATP-competitive inhibition; H-bonding with hinge region |
P2Y Purinoceptors | Modulation of phospholipase C activity | Enhanced affinity via hydrophobic subpocket occupancy |
Ribonucleotide reductase | Antiproliferative | Disruption of nucleotide synthesis |
Design Principle: Hybridization with quinazoline or pyrrolopyridine scaffolds yields dual-targeting agents (e.g., Met/PKCγ inhibitors) [3] [5].
Table 3: Physicochemical Properties of 6-(Methylthio)pyrimidin-2(1H)-one
Property | Value | Significance |
---|---|---|
Molecular Weight | 142.18 g/mol | Favorable for fragment-based drug design |
Hydrogen Bond Donors | 1 (N1-H) | Enables bidentate H-bonding with kinase hinges |
Hydrogen Bond Acceptors | 3 (O, S, N3) | Enhances solubility and target interactions |
Topological PSA | 66.8 Ų | Optimal for cell permeability (ideal range: 40–90 Ų) |
logP | 1.2 (calc) | Balances hydrophilicity and membrane diffusion |
The strategic placement of the thioether thus transforms pyrimidinones into multifunctional pharmacophores with tunable electronic profiles. Recent patents (e.g., WO-2021077102, WO-2020239999) highlight derivatives of this core as NIK inhibitors and antiparasitics, underscoring its therapeutic versatility [4] [7].
Concluding Remarks
6-(Methylthio)pyrimidin-2(1H)-one exemplifies rational heterocyclic design, where thioether functionalization elevates a simple lactam scaffold to a high-value pharmacophore. Its evolution reflects broader trends in medicinal chemistry: leveraging privileged structures, optimizing ADME properties via strategic substitution, and targeting protein kinases—a dominant drug discovery frontier. Ongoing research continues to explore its potential in underexplored areas, such as allosteric enzyme modulation and biomimetic catalysis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: